molecular formula C19H19NO2 B13798305 1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde CAS No. 54313-18-7

1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde

Cat. No.: B13798305
CAS No.: 54313-18-7
M. Wt: 293.4 g/mol
InChI Key: FRQNYPFNOITCMV-UHFFFAOYSA-N
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Description

1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a complex organic compound with a unique structure that includes a methoxy group, a methyl-butenyl side chain, and a carbazole core with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Methyl-Butenyl Side Chain: The side chain can be attached through a Friedel-Crafts alkylation reaction.

    Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products:

    Oxidation: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.

    Reduction: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    1-Methoxy-9H-carbazole-3-carbaldehyde: Lacks the methyl-butenyl side chain.

    2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde: Lacks the methoxy group.

    1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole: Lacks the aldehyde group.

Uniqueness: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy group and the aldehyde group, along with the methyl-butenyl side chain, makes it a versatile compound for various applications.

Properties

CAS No.

54313-18-7

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-methoxy-2-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C19H19NO2/c1-12(2)8-9-14-13(11-21)10-16-15-6-4-5-7-17(15)20-18(16)19(14)22-3/h4-8,10-11,20H,9H2,1-3H3

InChI Key

FRQNYPFNOITCMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1C=O)C3=CC=CC=C3N2)OC)C

Origin of Product

United States

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